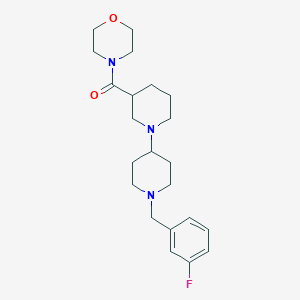
1'-(3-fluorobenzyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(3-fluorobenzyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a bipiperidine derivative and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1'-(3-fluorobenzyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is not fully understood. However, it has been proposed that this compound acts as an antagonist at the dopamine D2 receptor and the sigma-1 receptor. It has also been suggested that this compound may act on the N-methyl-D-aspartate (NMDA) receptor and the voltage-gated calcium channels.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal models, this compound has been found to reduce pain and inflammation. It has also been found to induce apoptosis in cancer cells. In addition, this compound has been found to have anxiolytic and antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1'-(3-fluorobenzyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its high yield and purity. This compound is also easy to synthesize using different methods. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are various future directions for research on 1'-(3-fluorobenzyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine. One of the directions is to study its potential as an anticancer agent in clinical trials. Another direction is to study its potential as an analgesic and anti-inflammatory agent in human models. In addition, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 1'-(3-fluorobenzyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been achieved using different methods. One of the methods involves the reaction of 1-(3-fluorobenzyl)-4-piperidone with morpholine-4-carbonyl chloride in the presence of a base. Another method involves the reaction of 1-(3-fluorobenzyl)-4-piperidone with morpholine-4-carboxylic acid in the presence of a coupling agent. The yield of the compound obtained using these methods is high, and the purity is also good.
Wissenschaftliche Forschungsanwendungen
1'-(3-fluorobenzyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been tested for its antipsychotic and analgesic properties. It has been found to be effective in reducing pain and inflammation in animal models. In addition, this compound has been tested for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
[1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32FN3O2/c23-20-5-1-3-18(15-20)16-24-9-6-21(7-10-24)26-8-2-4-19(17-26)22(27)25-11-13-28-14-12-25/h1,3,5,15,19,21H,2,4,6-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKTWXDHKYIULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC(=CC=C3)F)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5307029.png)
![N-{4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}acetamide](/img/structure/B5307030.png)

![rel-(1R,5S,6r)-6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5307044.png)

![1-[(3,4-dimethylphenyl)amino]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5307067.png)
![N-[2-({[(3-methoxyphenyl)amino]carbonyl}amino)-6-methylphenyl]-2-methylpropanamide](/img/structure/B5307076.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5307091.png)
![benzyl 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoate](/img/structure/B5307099.png)
![8-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5307115.png)
![1-(3,4-dichlorophenyl)-3-{[2-(methylamino)-4-nitrophenyl]amino}-2-propen-1-one](/img/structure/B5307118.png)
![7-(2,5-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5307120.png)

![4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine](/img/structure/B5307127.png)